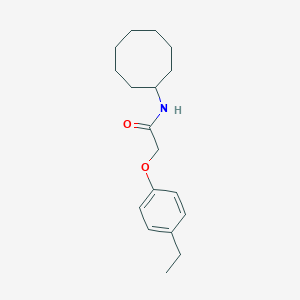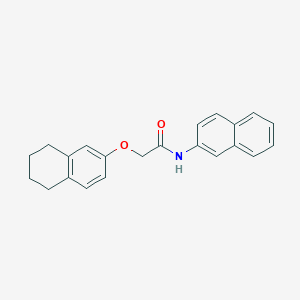![molecular formula C22H24N4O4 B297506 N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297506.png)
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide, also known as DMABN, is a synthetic compound that has been shown to have potential applications in scientific research. This compound belongs to the class of hydrazone derivatives, which have been studied extensively for their biological activities. In
Mechanism of Action
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide exerts its biological effects through a mechanism that involves the inhibition of certain enzymes and signaling pathways. Specifically, N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting these enzymes, N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide may have potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Biochemical and Physiological Effects:
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is able to inhibit the growth of cancer cells, as well as the production of inflammatory mediators. In vivo studies have shown that N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is able to reduce inflammation and tumor growth in animal models. N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has also been shown to have antimicrobial activity against a variety of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has also been shown to have a wide range of biological activities, making it a versatile compound for use in a variety of experiments. However, the limitations of N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. One direction is to further explore its potential as an anti-inflammatory agent and its ability to inhibit the activity of COX-2. Another direction is to investigate its potential as a therapeutic agent for cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide and its potential toxicity. Overall, N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has great potential for use in scientific research and may have future applications in the development of novel therapeutics.
Synthesis Methods
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide can be synthesized through a multi-step process involving the condensation of 3,4-dimethylaniline with 2-bromoacetylacetone, followed by the reaction with 2-(2-formylphenyl)hydrazinecarboxamide in the presence of a base. The resulting product is then coupled with 2-(2-hydroxyphenyl)benzaldehyde to form N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Scientific Research Applications
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the activity of certain enzymes involved in cancer progression. N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has also been shown to have antimicrobial activity against a variety of bacterial and fungal strains.
properties
Product Name |
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide |
|---|---|
Molecular Formula |
C22H24N4O4 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N//'-[(E)-[2-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-prop-2-enyloxamide |
InChI |
InChI=1S/C22H24N4O4/c1-4-11-23-21(28)22(29)26-24-13-17-7-5-6-8-19(17)30-14-20(27)25-18-10-9-15(2)16(3)12-18/h4-10,12-13H,1,11,14H2,2-3H3,(H,23,28)(H,25,27)(H,26,29)/b24-13+ |
InChI Key |
YJACNQNBIAWKFJ-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2/C=N/NC(=O)C(=O)NCC=C)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C=NNC(=O)C(=O)NCC=C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C=NNC(=O)C(=O)NCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)

![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)
![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)

![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)